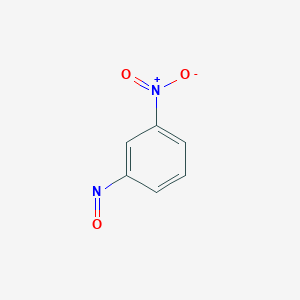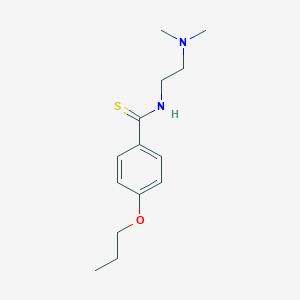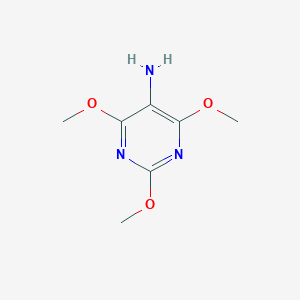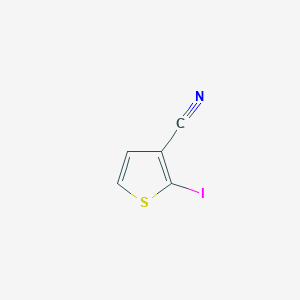
3,5-二异丙基吡唑
描述
3,5-Diisopropylpyrazole, also known as DIPP, is a heterocyclic compound that has been used in a variety of applications in research and industry. It is a colorless, odorless, and tasteless solid that is soluble in both organic and aqueous solvents. This compound has been used as a catalyst in organic synthesis, a ligand in coordination chemistry, and as a reagent in organic and inorganic chemistry. Additionally, it has been used as an inhibitor of enzymes, as an antioxidant, and as a corrosion inhibitor in industrial applications.
科学研究应用
材料科学中的光致发光:一项研究探讨了使用卤代吡唑酮配体,包括3,5-二异丙基吡唑酮,构建的银(I)三核卤代吡唑酮配合物的结构和光致发光。这些配合物在低温下经紫外辐射后显示出发光性能,表明在光致发光材料方面具有潜在应用(Morishima, Young, & Fujisawa, 2014)。
药物化学和药物传递:对5-氨基功能化吡唑化合物库的合成和生物评价研究,包括含有3,5-二异丙基吡唑酮的化合物,显示出对多药耐药临床分离株和结核分枝杆菌具有中等活性。这表明它们有潜在用于开发抗菌药物传递系统的可能性(Brullo et al., 2022)。
合成大麻素代谢:对合成大麻素3,5-AB-CHMFUPPYCA的代谢研究,一种含有吡唑基团的化合物,揭示了以氧化为主导的广泛代谢,表明其作为尿液分析目标的潜力,用于戒毒控制(Franz et al., 2017)。
新型药物合成:对从3,5-二异丙基吡唑酮合成新型吡唑衍生物的研究显示出有希望的生物活性,如抗氧化和抗炎活性。这表明其在新型药物发现中对炎症和乳腺癌等疾病具有潜力(Thangarasu, Manikandan, & Thamaraiselvi, 2019)。
有机化学中的催化活性:一项研究合成了带有3,5-二异丙基取代基的钯(II)吡唑啉-4-基亚甲基化合物。研究了这些基于吡唑的配合物的取代基效应对其形成和催化活性的影响,揭示了它们在催化中的潜力(Han, Lee, & Huynh, 2009)。
安全和危害
生化分析
Biochemical Properties
3,5-Diisopropylpyrazole plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, 3,5-Diisopropylpyrazole has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This interaction can lead to changes in metabolic pathways and cellular processes, making it a valuable tool in biochemical research.
Cellular Effects
The effects of 3,5-Diisopropylpyrazole on cellular processes are diverse and depend on the type of cell and the specific cellular context. In some cell types, 3,5-Diisopropylpyrazole has been observed to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. Additionally, 3,5-Diisopropylpyrazole can influence the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.
Molecular Mechanism
At the molecular level, 3,5-Diisopropylpyrazole exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors . By binding to these targets, 3,5-Diisopropylpyrazole can inhibit or activate their function, leading to downstream effects on cellular processes. For instance, it can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme affinity for its substrate. Additionally, 3,5-Diisopropylpyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3,5-Diisopropylpyrazole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function . In in vitro studies, 3,5-Diisopropylpyrazole has been shown to maintain its activity for extended periods, although its potency may decrease over time due to degradation. In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological context. Long-term exposure to 3,5-Diisopropylpyrazole can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,5-Diisopropylpyrazole in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . In some cases, high doses of 3,5-Diisopropylpyrazole can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic function. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to achieve the desired outcomes without causing harm to the organism.
Metabolic Pathways
3,5-Diisopropylpyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . For example, it can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby influencing metabolic flux and metabolite levels. Additionally, 3,5-Diisopropylpyrazole can affect the balance of anabolic and catabolic pathways, leading to changes in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 3,5-Diisopropylpyrazole within cells and tissues are critical factors that determine its biological activity . The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, 3,5-Diisopropylpyrazole can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments.
Subcellular Localization
The subcellular localization of 3,5-Diisopropylpyrazole is an important determinant of its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 3,5-Diisopropylpyrazole may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect metabolic processes and energy production.
属性
IUPAC Name |
3,5-di(propan-2-yl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSJVTZSFIRYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413596 | |
| Record name | 3,5-Diisopropylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17536-00-4 | |
| Record name | 3,5-Diisopropylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diisopropylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 3,5-diisopropylpyrazole?
A: 3,5-Diisopropylpyrazole, often abbreviated as iPr2pzH, has the molecular formula C9H16N2 and a molecular weight of 152.24 g/mol. While the provided abstracts don't detail specific spectroscopic data, it can be characterized using techniques like NMR (1H and 13C), IR spectroscopy, and mass spectrometry. [, ]
Q2: How does the structure of 3,5-diisopropylpyrazole influence its coordination behavior?
A: The presence of two nitrogen atoms in the pyrazole ring allows 3,5-diisopropylpyrazole to act as a bridging ligand, forming complexes with various metal ions. The bulky isopropyl groups at the 3 and 5 positions introduce steric hindrance, impacting the geometry and nuclearity of the resulting complexes. For example, with silver(I) nitrate, it forms dimeric trinuclear or trinuclear complexes depending on the halogen substituent on the pyrazole ring. [] This steric effect is also observed in divalent chlorochromium complexes, where various coordination geometries, including square-pyramidal, trigonal-bipyramidal, and octahedral, are observed depending on the reaction conditions and other ligands present. []
Q3: Are there any studies on the stability and formulation of 3,5-diisopropylpyrazole complexes?
A: While the provided abstracts don't elaborate on specific formulation strategies, they do highlight the stability of some complexes. For instance, the dysprosium(III) single-molecule magnets (SMMs) synthesized with 3,5-diisopropylpyrazole and other pyrazolate-based ligands were found to be air-stable. [] This stability is crucial for potential applications and further investigation.
Q4: Has 3,5-diisopropylpyrazole been investigated for any catalytic properties?
A: One study mentions the use of a divalent chlorochromium complex bearing the 3,5-diisopropylpyrazole ligand in a cyclopropanation reaction. [] The chromium(II) complex facilitates the reaction of dichloromethane with styrene to form cyclopropane derivatives, suggesting potential catalytic activity for this class of compounds.
Q5: What computational chemistry studies have been conducted on 3,5-diisopropylpyrazole and its complexes?
A: One study employed theoretical calculations to analyze the hydrogen-bond interaction energies in supramolecular assemblies formed between benzene-1,3,5-tricarboxylic acid and various substituted pyrazoles, including 3,5-diisopropylpyrazole. [] These calculations provided insights into the stability and occurrence of different synthons based on substituent effects on the pyrazole ring. Additionally, in the study of dysprosium(III) SMMs, static electronic calculations were used to understand the impact of different pyrazolate ligands on the magnetic axiality and energy barriers for magnetization reversal. []
Q6: Are there any known alternatives or substitutes for 3,5-diisopropylpyrazole in its applications?
A: The research highlights the use of various other substituted pyrazoles alongside 3,5-diisopropylpyrazole. [, , , ] These include 4-chloro-3,5-diphenylpyrazole, 4-bromo-3,5-diphenylpyrazole, 3,5-dimethylpyrazole, and others. The choice of substituents on the pyrazole ring can significantly impact the properties and reactivity of the resulting metal complexes. This suggests that a range of substituted pyrazoles can be considered as alternatives or substitutes depending on the specific application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Dibenzo[a,j]coronene](/img/structure/B91102.png)

![(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine](/img/structure/B91105.png)

